Cas no 2098070-05-2 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide)

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a thiophene moiety at the 3-position, terminated by a carboxamide functional group. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a potential intermediate for bioactive molecules. The thiophene and pyrazole rings contribute to enhanced electronic properties and binding affinity, making it valuable in the development of pharmaceuticals or agrochemicals. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further underscore its utility in research and industrial settings.
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide structure
2098070-05-2 structure
Product name:1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
CAS No:2098070-05-2
MF:C10H11N3OS
MW:221.278840303421
CID:5725487
PubChem ID:121211076

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2098070-05-2
    • 2-ethyl-5-thiophen-2-ylpyrazole-3-carboxamide
    • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
    • F2198-0912
    • starbld0032875
    • AKOS026721175
    • Inchi: 1S/C10H11N3OS/c1-2-13-8(10(11)14)6-7(12-13)9-4-3-5-15-9/h3-6H,2H2,1H3,(H2,11,14)
    • InChI Key: KSRBGZVJBAMWHS-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C(N)=O)N(CC)N=1

Computed Properties

  • Exact Mass: 221.06228316g/mol
  • Monoisotopic Mass: 221.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.2Ų

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E153756-1g
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxamide
2098070-05-2
1g
$ 475.00 2022-06-05
Life Chemicals
F2198-0912-0.25g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-0912-5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
5g
$1005.0 2023-09-06
TRC
E153756-100mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxamide
2098070-05-2
100mg
$ 95.00 2022-06-05
TRC
E153756-500mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxamide
2098070-05-2
500mg
$ 320.00 2022-06-05
Life Chemicals
F2198-0912-1g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-0912-2.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-0912-0.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2198-0912-10g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
2098070-05-2 95%+
10g
$1407.0 2023-09-06

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Related Literature

Additional information on 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Introduction to 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS No. 2098070-05-2)

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2098070-05-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and potential therapeutic applications. The structural framework of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide incorporates both ethyl and thiophene moieties, which are known to modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a promising candidate for further investigation.

The thiophen-2-yl substituent in the molecule is particularly noteworthy, as thiophene derivatives have been extensively studied for their role in various biological processes. Thiophenes are aromatic heterocycles that exhibit significant interactions with biological targets, including enzymes and receptors, due to their ability to engage in hydrophobic and π-stacking interactions. The presence of the thiophen ring in 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suggests that this compound may possess unique binding affinities and selectivity profiles compared to other pyrazole-based analogs.

Moreover, the carboxamide functional group at the 5-position of the pyrazole core introduces a polar moiety that can enhance solubility and bioavailability. Carboxamide groups are commonly found in biologically active molecules, as they can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. The combination of these structural features makes 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide a versatile scaffold for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Pyrazoles, in particular, have been extensively explored due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural motif of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide aligns well with this trend, as it combines the known bioactivity of pyrazoles with additional functional groups that can modulate biological responses.

One of the most compelling aspects of 1-ethyl-3-(thiophen-2-y l)-1H-pyrazole -5-carboxamide is its potential as a lead compound for further derivatization and optimization. The presence of both the ethyl group and the thiophene ring provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological profile. This flexibility is particularly valuable in drug discovery pipelines, where iterative modifications are often required to achieve desired efficacy and safety profiles.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. For instance, pyrazole derivatives have been shown to exhibit inhibitory activity against various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 1 -ethyl -3-(thiophen -2 -yl) -1H-pyrazole -5-carboxamide suggest that it may interact with similar targets, making it a potential candidate for developing novel anti-inflammatory agents.

Additionally, the pyrazole-thiophene hybrid structure has been explored for its anticancer properties. Thiophene derivatives have demonstrated ability to induce apoptosis and inhibit proliferation in cancer cells by targeting specific signaling pathways. The carboxamide group in 1 -ethyl -3-(thiophen -2 -yl) -1H-pyrazole -5-carboxamide may further enhance its cytotoxicity by facilitating interactions with cellular components involved in cancer progression.

The synthesis of 1 -ethyl -3-(thiophen -2 -yl) -1H-pyrazole -5-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of pyrazole chemistry. The introduction of the thiophene ring typically requires cross-coupling reactions such as Suzuki or Stille couplings, while the carboxamide functionality can be installed through amide bond formation techniques like acylation or dehydration reactions. These synthetic strategies underscore the importance of well-designed molecular frameworks in enabling efficient access to biologically relevant compounds.

In conclusion, 1 ethyl 3 (thiophen 2 yl) 1H pyrazole 5 carboxamide (CAS No 2098070 05 2) represents a promising scaffold for drug discovery efforts due to its unique structural features and potential biological activities. The combination of an ethyl group, a thiophene ring, and a carboxamide moiety provides multiple opportunities for further optimization and development into novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds, 1 ethyl 3 (thiophen 2 yl) 1H pyrazole 5 carboxamide is poised to play a significant role in addressing future medical challenges.

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